molecular formula C11H8F3NO B11806701 1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one

1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B11806701
M. Wt: 227.18 g/mol
InChI Key: LKJGMOXLPPCGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with a methyl group at the 1-position and a trifluoromethyl group at the 8-position, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzotrifluoride, the compound can be synthesized through a series of reactions involving methylation and cyclization steps.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.

    Industry: It finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design, where it can modulate specific pathways by binding to target proteins and altering their activity.

Similar Compounds:

    Quinoline: The parent compound, lacking the methyl and trifluoromethyl groups.

    8-Trifluoromethylquinoline: Similar structure but without the methyl group at the 1-position.

    1-Methylquinoline: Lacks the trifluoromethyl group at the 8-position.

Uniqueness: this compound is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

1-methyl-8-(trifluoromethyl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-15-6-5-9(16)7-3-2-4-8(10(7)15)11(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJGMOXLPPCGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=C1C(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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